N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thieno[2,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the phenyl group can enhance the compound's pharmacological properties, making it an interesting target for drug development.
This compound can be classified under the category of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities. The specific compound has been synthesized and characterized in various studies focusing on the development of novel pharmaceuticals. The compound's chemical formula is with a molecular weight of 273.33 g/mol .
The synthesis of N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves a multi-step process that typically includes:
N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can participate in various chemical reactions typical for amines and heterocycles:
The mechanism by which N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine exerts its biological effects is not fully elucidated but may involve:
The physical and chemical properties of N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine include:
These properties are critical for determining its suitability for pharmaceutical applications.
N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has potential applications in various scientific fields:
The 5,6-dimethyl substitution on the thieno[2,3-d]pyrimidine core introduces critical steric and electronic modifications that profoundly influence both synthetic accessibility and biological performance. These methyl groups enhance metabolic stability by shielding reactive sites from oxidative metabolism, particularly in hepatic microsomal systems [2]. Additionally, they induce subtle conformational constraints that optimize the scaffold’s orientation for target binding. In kinase inhibition, the 5,6-dimethyl groups occupy hydrophobic regions adjacent to the ATP-binding cleft, enhancing affinity for enzymes like EGFR (Epidermal Growth Factor Receptor) [7] [10].
Synthetic routes to 5,6-dimethylthieno[2,3-d]pyrimidines typically exploit cyclocondensation strategies. A common approach involves reacting 2-amino-3-cyano-4,5-dimethylthiophene with formamide or orthoesters under elevated temperatures (150–200°C), yielding the pyrimidine ring while preserving the methyl substituents [2]. Alternative methods include:
The methyl groups’ electron-donating effects slightly increase the scaffold’s electron density, improving π-stacking interactions with aromatic residues in target proteins. This is evidenced in derivatives where 5,6-dimethyl substitution enhances EGFR inhibition (IC₅₀ = 0.13 µM) compared to non-methylated analogs (IC₅₀ > 1 µM) [7] [10].
Table 1: Impact of 5,6-Dimethyl Substitution on Thienopyrimidine Bioactivity
Compound | R₁ (Position 5) | R₂ (Position 6) | EGFR IC₅₀ (µM) | Cellular Potency (PC3 IC₅₀, µM) | |
---|---|---|---|---|---|
N-(4-Fluorophenyl) derivative | H | H | 1.24 | 2.81 | |
N-(4-Fluorophenyl) derivative | CH₃ | CH₃ | 0.13 | 0.10–0.79 | |
6-Phenyl derivative | CH₃ | C₆H₅ | 0.18 | 0.15 | [7] [10] |
The N-(4-fluorophenyl) group at position 4 of the pyrimidine ring is a strategic bioisostere that enhances multiple pharmacological parameters. Fluorine’s high electronegativity (3.98 Pauling scale) and small atomic radius (1.47 Å) allow it to modulate electronic properties without significant steric perturbation [5]. Key mechanistic effects include:
Structure-activity relationship (SAR) analyses reveal that para-fluorination maximizes benefits over ortho or meta isomers. For instance, in dopamine transporter inhibitors, the para-fluoro analog JJC8-091 (Ki = 230 nM) exhibits 6× higher DAT affinity than its meta-fluoro counterpart [8]. Similarly, thienopyrimidines with 4-fluorophenyl groups demonstrate submicromolar activity against prostate (PC3) and breast (MDA-MB-231) cancer lines (IC₅₀ = 0.10–0.79 µM), outperforming chlorophenyl or methoxyphenyl analogs [6] [7].
Table 2: Bioactivity Comparison of N-Aryl Substituted Thienopyrimidines
N-Aryl Substituent | Relative EGFR Binding Affinity (%) | Metabolic Stability (t₁/₂, min) | Cellular Potency (A549 IC₅₀, µM) | |
---|---|---|---|---|
4-Fluorophenyl | 100 (Reference) | >60 | 6.67–26.24 | |
Phenyl | 38 | 35 | >50 | |
4-Chlorophenyl | 85 | 45 | 12.90 | |
3-Fluorophenyl | 72 | 48 | 18.50 | |
4-(Trifluoromethyl)phenyl | 64 | 52 | 15.90 | [4] [6] [10] |
The 4-fluorophenyl moiety also enables molecular rigidity through restricted rotation around the C–N bond, reducing entropic penalties upon target binding. This is critical for inhibitors targeting conformational states of kinases or transporters [8] [10]. Crystallographic studies of related compounds show the fluorophenyl ring adopts a co-planar orientation with the pyrimidine core, maximizing π-conjugation and surface complementarity with hydrophobic pockets [10].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8